![molecular formula C23H19ClN2O2 B2475400 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide CAS No. 955220-41-4](/img/structure/B2475400.png)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure, which makes it a promising candidate for different applications.
Scientific Research Applications
Synthesis and Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide derivatives have been extensively studied for their synthesis methods and biological activities. The derivatives of tetrahydroquinoline, a core structure similar to the compound , have been shown to possess significant antitumor activities. For instance, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with certain compounds being 1.5–3.0-fold more potent compared to the positive control 5-FU, suggesting their potential as anticancer agents (Ibrahim A. Al-Suwaidan et al., 2016). Furthermore, tetrahydroisoquinolines have been synthesized as potential pharmaceutical agents, highlighting their relevance in developing new anticancer drugs (K. Redda et al., 2010).
Mechanistic Studies and Chemical Properties
Research on the chemical properties and reaction mechanisms of tetrahydroquinolin-6-yl derivatives has provided insights into their reactivity and potential applications. For example, an AM1 calculational study of the protonation and reactions of similar compounds shed light on their chemical behavior and reactivity, contributing to our understanding of their potential uses in medicinal chemistry and drug design (N. H. Werstiuk et al., 1996).
Pharmacological Applications
Compounds containing the tetrahydroquinoline motif have been investigated for various pharmacological applications. For example, the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents was reported, with some analogs demonstrating potent cytotoxicity against breast cancer cell lines, suggesting their utility as templates for designing new anticancer drugs (K. Redda et al., 2010). Additionally, tetrahydroquinoline derivatives have shown potential as anti-inflammatory agents, indicating their broad pharmacological applicability (B. Bui et al., 2020).
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2/c24-20-9-5-4-8-19(20)23(28)25-18-11-12-21-17(14-18)10-13-22(27)26(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNFVBKUGTHSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.